ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and an anthracene moiety. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE typically involves the condensation of bromine acid with 2-Amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the anthracene moiety, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene moiety may also play a role in its biological effects by intercalating with DNA or disrupting cellular processes.
Comparison with Similar Compounds
ETHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)BENZOATE can be compared with other similar compounds, such as:
2-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]-4-[[2-(sulfooxy)ethylsulfonyl]benzoic acid: Another compound with a similar anthracene moiety and sulfonamide linkage.
Ethanaminium, 2-[(4-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]phenoxy]-N,N,N-trimethyl-, methyl sulfate: Shares structural similarities and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17NO6S |
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Molecular Weight |
435.5g/mol |
IUPAC Name |
ethyl 4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C23H17NO6S/c1-2-30-23(27)14-7-9-15(10-8-14)24-31(28,29)16-11-12-19-20(13-16)22(26)18-6-4-3-5-17(18)21(19)25/h3-13,24H,2H2,1H3 |
InChI Key |
JJNWENYAMZPZOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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